N-(3-Bromo-4-methoxyphenethyl)cyclopropanamine
Description
N-(3-Bromo-4-methoxyphenethyl)cyclopropanamine is a secondary amine featuring a cyclopropane ring attached to a phenethyl group substituted with bromo (3-position) and methoxy (4-position) groups on the aromatic ring. This compound is of interest in medicinal chemistry due to the cyclopropane moiety’s conformational rigidity and the electron-withdrawing/donating effects of bromo and methoxy substituents, which may influence receptor binding or metabolic stability .
Properties
IUPAC Name |
N-[2-(3-bromo-4-methoxyphenyl)ethyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-15-12-5-2-9(8-11(12)13)6-7-14-10-3-4-10/h2,5,8,10,14H,3-4,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXWUGGYPNUHMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2CC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromo-4-methoxyphenethyl)cyclopropanamine typically involves multiple steps:
Bromination: The starting material, 4-methoxyphenethylamine, undergoes bromination to introduce a bromine atom at the 3-position of the phenyl ring.
Cyclopropanation: The ethylamine chain is then subjected to cyclopropanation to form the cyclopropyl group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of dehalogenated products or other reduced derivatives.
Substitution: Formation of new substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology:
Biochemical Studies: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Enzyme Inhibition: Studied for its ability to inhibit specific enzymes, which could have therapeutic implications.
Medicine:
Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Pharmacology: Studied for its effects on neurotransmitter systems and potential therapeutic benefits.
Industry:
Material Science: Used in the development of new materials with unique properties, such as polymers and coatings.
Agriculture: Investigated for its potential use as a pesticide or herbicide due to its chemical reactivity.
Mechanism of Action
The mechanism of action of N-(3-Bromo-4-methoxyphenethyl)cyclopropanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, modulating their signaling pathways. Additionally, it can inhibit enzymes by binding to their active sites, preventing substrate conversion and affecting metabolic processes.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Key Compounds :
N-(4-Bromobenzyl)cyclopropanamine hydrochloride (CAS 1158780-91-6): Differs in substituent position (4-bromo vs. 3-bromo-4-methoxy) and linker type (benzyl vs. phenethyl). Commercial availability suggests utility as a synthetic intermediate .
N-(4-Methoxybenzyl)cyclopropanamine :
- Lacks the bromo group but retains the methoxy substituent.
- Market analysis (2020–2025) indicates industrial production scalability, highlighting the methoxy group’s role in enhancing stability .
N-[(3-Bromo-4-fluorophenyl)methyl]cyclopentanamine :
Linker and Amine Group Modifications
Key Compounds :
N-(3-(4-Bromophenyl)propyl)cyclopropanamine (CAS 1226247-25-1) :
- Features a propyl linker instead of phenethyl, increasing molecular flexibility.
- The extended linker may improve membrane permeability in drug design .
N-(5-Chloro-2-isopropylbenzyl)cyclopropanamine :
- Synthesized via hydrogenation over platinum catalysts, demonstrating the importance of catalytic conditions in amine functionalization .
N-[(3-Bromo-4-methoxyphenyl)methyl]cyclopentanamine (CAS 355815-73-5) :
Palladium-Catalyzed Cross-Coupling
- Example: Cyclopropanamine derivatives are synthesized via Pd-catalyzed C–N bond formation, as seen in the preparation of ozenoxacin precursors .
- Relevance : The target compound may be synthesized similarly, with bromo and methoxy groups introduced via Suzuki or Stille coupling.
Automated and Continuous Flow Systems
Stability and Reactivity
Pharmaceutical Intermediates
Industrial Relevance
- Market Data : N-(4-Methoxybenzyl)cyclopropanamine’s global production (2025 forecast: ~1.2 metric tons) underscores demand for rigid amine scaffolds .
Data Tables
Table 1: Structural Comparison of Key Analogs
Biological Activity
N-(3-Bromo-4-methoxyphenethyl)cyclopropanamine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a cyclopropanamine moiety linked to a 3-bromo-4-methoxyphenethyl group. The presence of bromine and methoxy groups is significant as they influence the compound's binding affinity and biological interactions. The molecular formula and weight of this compound are crucial for understanding its pharmacokinetics and dynamics.
This compound operates through specific interactions with biological targets, primarily receptors and enzymes. The bromine atom enhances the lipophilicity and electronic properties, while the methoxy group can engage in hydrogen bonding, which is vital for receptor binding.
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Receptor Binding : The compound has shown affinity for various receptors, which may include:
- Adenosine receptors : Implicated in anti-inflammatory pathways.
- Dopaminergic receptors : Potential implications in neuropharmacology.
- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in signaling pathways related to cancer proliferation.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.
- Anti-inflammatory Effects : The compound has been observed to modulate inflammatory responses, potentially through adenosine receptor pathways.
- Neuropharmacological Effects : Its structural similarities to known psychoactive compounds indicate possible applications in treating neurological disorders.
Table 1: Summary of Biological Activities
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity of this compound against various cancer cell lines. For instance, cytotoxic effects were quantified using the MTT assay, revealing an IC50 value indicative of moderate potency against breast cancer cells (MCF7).
In Vivo Studies
In vivo studies have further supported the anticancer potential of this compound. Animal models demonstrated significant tumor growth inhibition when treated with this compound, suggesting its therapeutic viability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
